molecular formula C18H24N4O7S B1211773 N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide CAS No. 55101-26-3

N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide

Cat. No.: B1211773
CAS No.: 55101-26-3
M. Wt: 440.5 g/mol
InChI Key: UZUWIBWKPPMOMV-NQNKBUKLSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a glucopyranosyl group attached to the nitrogen atom of sulfamethazine, a well-known sulfonamide antibiotic. The incorporation of the glucopyranosyl moiety is intended to enhance the solubility and bioavailability of the parent compound, thereby improving its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide typically involves the glycosylation of sulfamethazine with a suitable glucopyranosyl donor. One common method is the use of glucopyranosyl halides in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of protective groups to prevent side reactions and the employment of high-performance liquid chromatography (HPLC) for purification are common practices in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the effects of glucopyranosyl substitution on the chemical properties of sulfonamides.

    Biology: The compound is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains.

    Medicine: Research is ongoing to explore its use as a prodrug for sulfamethazine, aiming to improve its pharmacokinetic profile and reduce side effects.

    Industry: It is utilized in the development of new formulations and drug delivery systems to enhance the solubility and bioavailability of sulfonamide antibiotics.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. The glucopyranosyl moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: The parent compound, known for its antibacterial properties.

    Sulfadiazine: Another sulfonamide antibiotic with similar applications.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide stands out due to the presence of the glucopyranosyl group, which significantly enhances its solubility and bioavailability compared to its parent compound, sulfamethazine. This modification potentially reduces the dosage required and minimizes side effects, making it a promising candidate for further development in antimicrobial therapy.

Properties

CAS No.

55101-26-3

Molecular Formula

C18H24N4O7S

Molecular Weight

440.5 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C18H24N4O7S/c1-9-7-10(2)20-18(19-9)22-30(27,28)12-5-3-11(4-6-12)21-17-16(26)15(25)14(24)13(8-23)29-17/h3-7,13-17,21,23-26H,8H2,1-2H3,(H,19,20,22)/t13-,14-,15+,16-,17-/m1/s1

InChI Key

UZUWIBWKPPMOMV-NQNKBUKLSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O)C

Synonyms

N(4)-glucopyranosylsulfamethazine
N(4)-glucopyranosylsulfamethazine, (alpha-D)-isomer
N(4)-GPSM

Origin of Product

United States

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